molecular formula C14H10Cl2N2O4 B2506141 2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline CAS No. 306730-53-0

2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline

Cat. No.: B2506141
CAS No.: 306730-53-0
M. Wt: 341.14
InChI Key: ANRIXKQSGYAMFI-UHFFFAOYSA-N
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Description

2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline is an organic compound with the molecular formula C13H10Cl2N2O4. This compound is characterized by the presence of two chlorine atoms, a nitro group, and a benzodioxole moiety attached to an aniline structure. It is commonly used as an intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.

Preparation Methods

The synthesis of 2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline typically involves a multi-step process:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate.

Comparison with Similar Compounds

2,3-dichloro-N-[(6-nitro-2H-1,3-benzodioxol-5-yl)methyl]aniline can be compared with similar compounds such as:

The presence of the benzodioxole moiety in this compound imparts unique chemical and biological properties, making it distinct from these similar compounds.

Properties

IUPAC Name

2,3-dichloro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O4/c15-9-2-1-3-10(14(9)16)17-6-8-4-12-13(22-7-21-12)5-11(8)18(19)20/h1-5,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRIXKQSGYAMFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC3=C(C(=CC=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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